Tris(2-methoxyethoxy)vinylsilane

Catalog No.
S702494
CAS No.
1067-53-4
M.F
C11H24O6Si
M. Wt
280.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-methoxyethoxy)vinylsilane

CAS Number

1067-53-4

Product Name

Tris(2-methoxyethoxy)vinylsilane

IUPAC Name

ethenyl-tris(2-methoxyethoxy)silane

Molecular Formula

C11H24O6Si

Molecular Weight

280.39 g/mol

InChI

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3

InChI Key

WOXXJEVNDJOOLV-UHFFFAOYSA-N

SMILES

COCCO[Si](C=C)(OCCOC)OCCOC

Canonical SMILES

COCCO[Si](C=C)(OCCOC)OCCOC

Tris(2-methoxyethoxy)vinylsilane is an organosilicon compound characterized by its unique structure, which consists of a vinyl group attached to a silicon atom that is further bonded to three 2-methoxyethoxy groups. The molecular formula for this compound is C₁₁H₂₄O₆Si, and it has a molecular weight of approximately 264.39 g/mol. This compound is notable for its potential applications in various fields, including materials science and organic synthesis.

, particularly those involving the vinyl group. It can undergo:

  • Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to alkenes or alkynes, facilitating the formation of new silanes.
  • Cross-coupling reactions: The vinyl group can be utilized in reactions with organometallic reagents to form complex organic structures.
  • Oxidative reactions: Recent studies have shown that monovinylsilanes like tris(2-methoxyethoxy)vinylsilane can react with sulfonamides under oxidative conditions, leading to the formation of diverse silylated N-heterocycles .

Tris(2-methoxyethoxy)vinylsilane can be synthesized through several methods:

  • Direct Silylation: This method involves reacting vinyl silanes with alcohols containing methoxy groups under acidic conditions to yield the desired product.
  • Condensation Reactions: The compound can also be synthesized via the condensation of trialkoxysilanes with vinyl-containing compounds.
  • Hydrosilylation Reactions: Utilizing a hydrosilylation catalyst, this method allows for the incorporation of vinyl groups into silane frameworks effectively.

These methods highlight the versatility in synthesizing tris(2-methoxyethoxy)vinylsilane, making it accessible for research and industrial applications .

Tris(2-methoxyethoxy)vinylsilane finds utility in various applications:

  • Adhesives and Sealants: Its silane functionality enhances adhesion properties in polymer formulations.
  • Coatings: Used as a coupling agent in coatings, it improves durability and resistance to environmental factors.
  • Organic Synthesis: Acts as a versatile reagent in organic synthesis for creating complex molecules.

The compound's ability to enhance material properties makes it valuable across multiple industries, including construction and electronics .

Interaction studies involving tris(2-methoxyethoxy)vinylsilane focus on its reactivity with different substrates and its role as a coupling agent. Research indicates that it can effectively bond with various organic materials, enhancing their mechanical properties and stability. Additionally, studies on its toxicity reveal that while it poses minimal risk under controlled conditions, safety measures should be observed when handling this compound .

Tris(2-methoxyethoxy)vinylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
TrimethylsilaneContains three methyl groups attached to siliconSimple structure; primarily used as a reagent
VinyltrimethoxysilaneVinyl group with three methoxy groupsUsed mainly in polymer chemistry
TriethylsilaneContains three ethyl groups attached to siliconCommonly used as a precursor in silicon chemistry
Tris(2-methoxyethyl)silaneSimilar methoxyethyl groups but lacks vinylMore stable; less reactivity compared to vinylsilane

Tris(2-methoxyethoxy)vinylsilane stands out due to its combination of vinyl reactivity and multiple ether functionalities, making it particularly suitable for advanced material applications and organic synthesis .

Physical Description

Liquid

UNII

907I50BC2S

GHS Hazard Statements

Aggregated GHS information provided by 229 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 229 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 224 of 229 companies with hazard statement code(s):;
H312 (29.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (22.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (73.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1067-53-4

Wikipedia

Tris(2-methoxyethoxy)vinylsilane

General Manufacturing Information

Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: ACTIVE

Dates

Modify: 2023-08-15

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